molecular formula C22H20N4O2 B2890242 1-benzyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900871-42-3

1-benzyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No. B2890242
CAS RN: 900871-42-3
M. Wt: 372.428
InChI Key: ABBMWMFVJDBCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrolo[2,3-b]pyridine derivatives are being studied for their potential in cancer therapy. They have shown potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .

Scientific Research Applications

Cancer Therapy

This compound exhibits potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various types of cancers. Abnormal activation of FGFR signaling pathways can lead to cancer progression and resistance to therapy. Therefore, derivatives of this compound could be developed as targeted cancer therapeutics, particularly for breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer .

Drug Design and Optimization

Due to its low molecular weight and potent FGFR inhibitory activity, this compound serves as an appealing lead compound for further optimization in drug design. Its structure allows for modifications that could enhance its efficacy and specificity for FGFRs, making it a valuable scaffold in medicinal chemistry .

Biological Activity Studies

The compound’s ability to inhibit cell proliferation and induce apoptosis in cancer cells provides a basis for studying the biological activity of similar compounds. It can be used to understand the mechanisms of action of FGFR inhibitors and their effects on cancer cell migration and invasion .

Pharmacophore Exploration

The compound’s structure can be used to explore the pharmacophore space due to its sp3-hybridization, which contributes to the stereochemistry of the molecule and increases three-dimensional coverage. This exploration can lead to the discovery of new biologically active compounds .

Enzyme Inhibition

Derivatives of this compound could be evaluated for their inhibitory activity on human physiologically relevant enzymes, such as carbonic anhydrases (CAs). CAs are involved in several diseases, and inhibitors of these enzymes have therapeutic potential .

Antiviral Research

Indole derivatives, which share structural similarities with the compound, have shown antiviral activities. This compound could be investigated for its potential as an antiviral agent, particularly against RNA and DNA viruses .

Anti-inflammatory and Antioxidant Applications

The compound’s framework, related to indole derivatives, suggests potential anti-inflammatory and antioxidant activities. These properties could be harnessed for the development of new treatments for inflammatory diseases and oxidative stress-related conditions .

Plant Growth Regulation

Indole derivatives are known to influence plant growth and development. By studying the compound’s effects on plant hormone pathways, it could be applied in agriculture to regulate plant growth and improve crop yields .

Mechanism of Action

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

This compound exhibits potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .

Biochemical Pathways

The activated FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . It activates downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability .

Result of Action

In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

It’s worth noting that the compound’s low molecular weight could be beneficial to its stability .

properties

IUPAC Name

6-benzyl-5-(pyrrolidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-21-17-14-18(22(28)24-11-6-7-12-24)26(15-16-8-2-1-3-9-16)20(17)23-19-10-4-5-13-25(19)21/h1-5,8-10,13-14H,6-7,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBMWMFVJDBCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.